Chonglou Saponin VII
Description
Chonglou Saponin VII (CS VII), also known as Paris Saponin VII, Polyphyllin VII, or Dioscinin, is a steroidal saponin derived from the rhizomes of Paris polyphylla and Trillium tschonoskii . It is a high-value bioactive compound with a molecular formula of C₅₁H₈₂O₂₁ and a molecular weight of 1031.18 g/mol . CS VII is synthesized predominantly in the leaves of Paris polyphylla var. yunnanensis (PPY) under high light intensity (400 mmol m⁻²s⁻¹) and transported to the rhizome for storage . Its synthesis is regulated by transcription factors such as PgMYB2, PgMYC2, and PgWRKY1, which are influenced by light-mediated signaling pathways .
Properties
IUPAC Name |
2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFJAXUYHGSVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material Selection and Pretreatment
Chonglou Saponin VII is primarily isolated from the roots and rhizomes of Trillium tschonoskii Maxim or Rhizoma paridis species. The plant material is typically dried, pulverized to a fine powder (30–50 mesh), and stored in anhydrous conditions to prevent degradation. Authentication by botanical experts is critical to avoid misidentification, as different Rhizoma paridis species (e.g., Paris polyphylla var. yunnanensis vs. Paris polyphylla var. chinensis) exhibit varying saponin profiles.
Methanol-Based Ultrasonic Extraction
A widely adopted method involves methanol extraction under ultrasonic conditions. In one protocol, 1.25 g of powdered rhizomes is dissolved in 50 mL of analytical-grade methanol (99.9%) and sonicated at 60°C and 39.6 kHz for 30 minutes. This process achieves a 25 mg/mL crude extract, which is filtered through a 0.22 μm membrane to remove particulate matter. Methanol’s high polarity facilitates the dissolution of steroidal saponins while minimizing co-extraction of non-polar contaminants.
Ethanol Reflux Extraction
Alternative protocols employ ethanol reflux for large-scale extraction. For instance, 1 kg of Panax japonicus powder is refluxed with 5–6 L of 75–85% ethanol for 2.5–3.5 hours, repeated 2–4 times to exhaustively extract saponins. The combined ethanol extracts are concentrated under reduced pressure to yield a viscous residue, which is subsequently partitioned using solvents of increasing polarity.
Purification and Fractionation Strategies
Liquid-Liquid Partitioning
Crude extracts are subjected to sequential solvent partitioning to isolate saponin-rich fractions:
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Defatting : The concentrated extract is dissolved in water and partitioned with petroleum ether to remove lipids and chlorophyll.
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Intermediate Polarity Extraction : Chloroform and ethyl acetate are used to separate medium-polarity compounds, leaving saponins in the aqueous phase.
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n-Butanol Saturation : Water-saturated n-butanol extracts saponins, which are then recovered by evaporating the organic layer.
Silica Gel Column Chromatography
The n-butanol fraction is further purified via silica gel column chromatography. A representative method uses a 150-mesh silica gel column eluted with a stepwise gradient of petroleum ether-acetone (50:1 → 5:1 v/v). this compound is predominantly eluted in the 16:1 petroleum ether-acetone fraction, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Table 1: Silica Gel Chromatography Parameters for this compound Purification
| Parameter | Specification | Source |
|---|---|---|
| Column Packing | 150-mesh silica gel | |
| Eluent Gradient | Petroleum ether-acetone (50:1 to 5:1) | |
| Target Fraction | 16:1 elution | |
| Purity Post-Column | >85% |
Analytical Validation and Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying this compound. A validated method employs a Phenomenex Luna C18 column (4.6 × 250 mm, 5 μm) with a gradient of acetonitrile (A) and water (B) at 1.0 mL/min. Detection at 203 nm ensures optimal sensitivity for saponins, with linearity confirmed over 2.0–14.2 μg/mL (r² > 0.999).
Table 2: HPLC Conditions for this compound Analysis
Evaporative Light Scattering Detection (ELSD)
For non-chromophoric saponins, ELSD coupled with HPLC provides enhanced detection. Parameters include a drift tube temperature of 55°C and nitrogen pressure of 40 psi, enabling quantification without derivatization.
Challenges and Optimization Considerations
Solvent Selection and Toxicity
Methanol and ethanol, while effective, pose handling risks due to flammability and toxicity. Subcritical water extraction has been explored as a greener alternative but requires optimization to match methanol’s extraction efficiency.
Column Chromatography Reproducibility
Batch-to-batch variability in silica gel activity can affect elution profiles. Pre-conditioning columns with 5–10% methanol in dichloromethane improves consistency.
Scale-Up Limitations
Ultrasonic extraction, though efficient for small batches, faces challenges in industrial-scale applications due to energy dissipation. Continuous reflux systems with in-line filtration are proposed for kilogram-scale production.
"The synergy between traditional extraction methods and modern analytical techniques has revolutionized the isolation of bioactive saponins like this compound."
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride).
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Tosyl chloride, triflic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these groups back to alcohols.
Scientific Research Applications
Anticancer Properties
Chonglou Saponin VII has demonstrated promising anticancer activity across various cancer types. Key findings from recent studies include:
- Cervical Cancer : Research indicates that this compound inhibits the growth of human cervical cancer cells (HeLa) through apoptosis induction. The compound was shown to upregulate cleaved caspases and Bax protein levels while downregulating Bcl-2, suggesting a mechanism involving the intrinsic apoptotic pathway. The half-maximal inhibitory concentration (IC50) was determined to be effective at concentrations ranging from 1 to 100 μM .
- Ovarian Cancer : In studies involving ovarian cancer, this compound has been identified as a potential reversal agent for resistance to PARP inhibitors. It operates through the ECM1/VEGFR2 signaling pathway, enhancing the efficacy of existing treatments and providing new avenues for clinical strategies .
- Breast Cancer : The compound has also been studied for its effects on breast cancer cell lines (MDA-MB-231, MDA-MB-436, and MCF-7). It was found to inhibit cell proliferation and induce autophagy via the Hippo signaling pathway. The IC50 values for these cell lines were approximately 2.86 to 3.45 μM, indicating strong cytotoxic effects .
Data Table: Summary of Research Findings
Case Studies
- Cervical Cancer Study : A study published in Frontiers in Plant Science demonstrated that this compound significantly inhibited HeLa cell proliferation and induced apoptosis through a series of biochemical assays including MTT and EdU assays. The study concluded that PS VII could be a viable candidate for cervical cancer treatment due to its ability to effectively induce cell death in cancerous cells .
- Ovarian Cancer Study : Another investigation highlighted in the International Journal of Biological Sciences illustrated that this compound partially reversed resistance to PARP inhibitors in ovarian cancer models. This finding suggests its potential as a novel therapeutic agent that could enhance the effectiveness of existing treatments for resistant cancers .
- Breast Cancer Study : Research featured in PMC detailed how this compound induced autophagy in breast cancer cells while suppressing tumor growth in xenograft models. The study emphasized its role as a Hippo pathway activator, showcasing its potential for therapeutic applications against breast cancer .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, its hydroxyl groups may form hydrogen bonds with enzymes or receptors, influencing their activity. The spiro structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Pharmacological Activities :
- Anti-Cancer Effects : CS VII induces apoptosis in cervical (HeLa), ovarian (SKOV3, HEY), prostate (PC3), and lung (A549) cancer cells by upregulating pro-apoptotic proteins (Bax, cleaved caspases-3/9) and downregulating anti-apoptotic proteins (Bcl-2) .
- Cell Cycle Arrest : It blocks prostate cancer cells in the G1 phase by upregulating p21 and inhibiting cyclin D1 .
- Anti-Metastatic Activity : CS VII suppresses ovarian cancer metastasis by inhibiting the RORα/ECM1/VEGFR2 and GSK-3β/β-catenin pathways .
- Synergistic Therapy : Reverses PARP inhibitor resistance in ovarian cancer by modulating glycolysis and angiogenesis .
Comparison with Similar Chonglou Saponins
Chonglou saponins I, II, VI, and VII share structural similarities but exhibit distinct pharmacological and physicochemical properties.
Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Chonglou Saponin I | C₄₄H₇₀O₁₆ | 855.017 | 50773-41-6 | Aglycone: Diosgenin; Sugar chain variations |
| Chonglou Saponin II | C₅₁H₈₂O₂₁ | 1031.18 | 68124-04-9 | Aglycone: Pennogenin; 3-O-β-D-glucopyranosyl |
| Chonglou Saponin VI | C₅₁H₈₂O₂₁ | 1031.18 | N/A | Structural isomer of CS VII |
| Chonglou Saponin VII | C₅₁H₈₂O₂₁ | 1031.18 | 68124-04-9 | Aglycone: Pennogenin; 1-O-α-L-rhamnopyranosyl |
Notes:
HPLC Retention Time Comparison
Retention times (tR) vary across columns, aiding in analytical differentiation :
| Column Type | CS VII (min) | CS I (min) | CS II (min) | CS VI (min) |
|---|---|---|---|---|
| BDS Hypersil C18 (col4) | 21.014 | 35.170 | 32.679 | 22.898 |
| Xbridge C18 (col3) | 21.101 | 34.963 | 32.483 | 23.070 |
| Kromasil C18 (col6) | 21.276 | 35.929 | 32.618 | 23.693 |
Analytical Implications :
Pharmacological Differences
Therapeutic Advantages of CS VII :
- Multi-Target Effects : Unlike CS I and II, CS VII modulates diverse pathways (e.g., RORα/ECM1/VEGFR2, PI3K/Akt) .
Biological Activity
Chonglou Saponin VII, also known as Paris Saponin VII, is a steroidal saponin derived from the rhizomes of Trillium tschonoskii and Paris polyphylla. This compound has gained significant attention in biomedical research due to its diverse biological activities, particularly its potential as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound features a complex steroid backbone with sugar moieties that contribute to its biological efficacy. The compound has been shown to induce apoptosis in various cancer cell lines through multiple pathways. Notably, it affects key signaling pathways involved in cell proliferation and survival, including the Akt/MAPK pathway.
Key Mechanisms:
- Induction of Apoptosis : this compound promotes apoptosis by upregulating pro-apoptotic proteins such as Bax and cleaved caspases (caspase-3 and caspase-9) while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase in cancer cells, leading to inhibited proliferation .
- Autophagy Induction : It also triggers autophagy, which may contribute to its anticancer effects, especially in drug-resistant cancer cells .
Biological Activities
This compound exhibits a range of biological activities beyond its anticancer properties:
1. Anticancer Effects on HeLa Cells
A study demonstrated that this compound significantly inhibited the growth of HeLa cells in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 2.62 μM. The mechanism involved increased expression of apoptotic markers (cleaved caspase-3, cleaved caspase-9) and decreased levels of Bcl-2, indicating activation of the intrinsic apoptotic pathway .
2. Effects on K562/ADR Cells
Research on K562/ADR cells revealed that this compound not only induced apoptosis but also reversed chemoresistance by inhibiting P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. The compound's ability to enhance the efficacy of adriamycin in vivo was noted in xenograft models .
Summary of Research Findings
The following table summarizes key studies on this compound:
Q & A
Q. What are the established mechanisms by which Chonglou Saponin VII induces apoptosis in cancer cells?
this compound (PS VII) triggers apoptosis via mitochondrial pathways, characterized by upregulation of pro-apoptotic proteins (Bax), cytochrome c release, and activation of caspases-3 and -8. Methodologically, researchers can confirm this using:
Q. How can researchers assess the inhibitory effects of this compound on cancer cell proliferation?
Standard protocols include:
- Cell cycle analysis via PI staining and flow cytometry to identify G0/G1 phase arrest .
- Colony formation assays to evaluate long-term proliferation suppression.
- EdU incorporation assays to measure DNA synthesis rates.
- In vivo xenograft models (e.g., MCF-7/ADR tumors in nude mice) to validate efficacy .
Q. What experimental models are suitable for studying this compound’s antitumor activity?
- In vitro : Drug-resistant cell lines (e.g., K562/ADR leukemia, MCF-7/ADR breast cancer) to study chemosensitization .
- In vivo : Xenograft models treated intravenously with PS VII (e.g., 2–5 mg/kg doses) combined with chemotherapeutics like Adriamycin .
- 3D spheroid cultures to mimic tumor microenvironments and assess penetration efficacy.
Advanced Research Questions
Q. How does this compound reverse PARP inhibitor resistance in ovarian cancer?
PS VII targets the RORα/ECM1/VEGFR2 axis, suppressing FAK/AKT/GSK3β signaling and reducing glycolysis and angiogenesis. Methodological approaches include:
- RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., ECM1 downregulation) .
- Co-culture assays with endothelial cells to study anti-angiogenic effects.
- Seahorse metabolic analysis to quantify glycolytic flux changes in PARP-resistant cells .
- ChIP-qPCR to assess RORα binding to ECM1 promoter regions .
Q. What strategies can elucidate this compound’s role in overcoming multidrug resistance (MDR)?
Key methodologies:
- P-glycoprotein (P-gp) inhibition assays (e.g., rhodamine-123 efflux) to confirm PS VII’s MDR1 suppression .
- Combination studies with chemotherapeutics (e.g., Adriamycin) to calculate synergy scores via Chou-Talalay analysis .
- CRISPR/Cas9 knockout models of AKT or GSK3β to validate pathway dependencies in resistant cells.
Q. How can researchers standardize HPLC protocols for quantifying this compound purity in complex mixtures?
- Use C18 columns (e.g., Discovery C18, Xbridge C18) with retention times calibrated against reference standards (e.g., tR = 16.5–23.5 min) .
- Optimize mobile phases (e.g., acetonitrile/water gradients) and detect via UV at 203 nm for saponins.
- Validate methods using spiked recovery tests and inter-laboratory reproducibility studies .
Q. What statistical tools are critical for analyzing this compound’s dual effects on apoptosis and autophagy?
- Dose-response modeling (e.g., GraphPad Prism) to calculate IC50 and Hill slopes.
- Multiplex assays (e.g., Luminex) to quantify apoptotic (caspase-3) and autophagic (LC3-II) markers simultaneously.
- Time-lapse microscopy with fluorescent reporters (e.g., mCherry-GFP-LC3) to track autophagic flux dynamics .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported IC50 values across studies?
Potential factors include cell line heterogeneity, assay conditions (e.g., serum concentration), and compound purity. Mitigation strategies:
- Standardize cell culture protocols (e.g., passage number, seeding density).
- Use commercially validated PS VII (purity >98%) with certificates of analysis .
- Perform dose-range pilot studies to establish baseline sensitivity.
Q. What controls are essential when studying this compound’s off-target effects on non-cancer cells?
- Include primary cell controls (e.g., human fibroblasts, PBMCs) in cytotoxicity assays.
- Use shRNA knockdown of target pathways (e.g., AKT) to confirm on-target effects.
- Pharmacokinetic profiling in animal models to assess tissue-specific toxicity.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
